molecular formula C14H16FNO2 B2369500 1-(2-Fluorophenyl)-3-propanoylpiperidin-2-one CAS No. 2241131-27-9

1-(2-Fluorophenyl)-3-propanoylpiperidin-2-one

Cat. No.: B2369500
CAS No.: 2241131-27-9
M. Wt: 249.285
InChI Key: IVWIAVIYNOKJGI-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-3-propanoylpiperidin-2-one is a chemical compound that belongs to the class of piperidinones It is characterized by the presence of a fluorophenyl group attached to a piperidinone ring

Scientific Research Applications

1-(2-Fluorophenyl)-3-propanoylpiperidin-2-one has been explored for its potential in various scientific research applications:

Safety and Hazards

The safety data sheet for a similar compound, (2-Fluorophenyl)piperazine, indicates that it is considered hazardous. It may cause severe skin burns, eye damage, and respiratory irritation. It is harmful if swallowed or in contact with skin .

Future Directions

The future directions for the research and development of “1-(2-Fluorophenyl)-3-propanoylpiperidin-2-one” are not specified in the available resources .

Biochemical Analysis

Biochemical Properties

Based on its structural similarity to other compounds, it may interact with various enzymes and proteins . The nature of these interactions could be influenced by the compound’s fluorophenyl and propanoylpiperidinone groups, which may form bonds with specific amino acid residues in target proteins .

Cellular Effects

It is plausible that the compound could influence cell function by interacting with cellular signaling pathways, gene expression, and cellular metabolism . For instance, it may bind to specific receptors or enzymes, thereby modulating their activity and influencing downstream cellular processes .

Molecular Mechanism

The molecular mechanism of action of 1-(2-Fluorophenyl)-3-propanoylpiperidin-2-one is not well-defined. It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is reasonable to hypothesize that the compound’s effects may change over time due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound may vary with different dosages in animal models . It is possible that threshold effects could be observed, and high doses might lead to toxic or adverse effects .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. Based on its structural features, it could potentially interact with various enzymes or cofactors, influencing metabolic flux or metabolite levels .

Transport and Distribution

It is plausible that the compound could interact with specific transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It is possible that the compound could be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Chemical Reactions Analysis

1-(2-Fluorophenyl)-3-propanoylpiperidin-2-one undergoes various chemical reactions, including:

Comparison with Similar Compounds

1-(2-Fluorophenyl)-3-propanoylpiperidin-2-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural features and the potential for targeted applications in medicinal chemistry and industrial processes.

Properties

IUPAC Name

1-(2-fluorophenyl)-3-propanoylpiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO2/c1-2-13(17)10-6-5-9-16(14(10)18)12-8-4-3-7-11(12)15/h3-4,7-8,10H,2,5-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVWIAVIYNOKJGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1CCCN(C1=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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